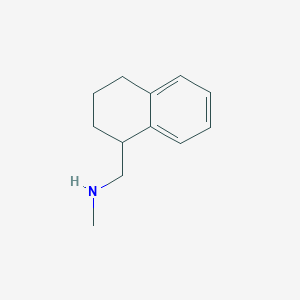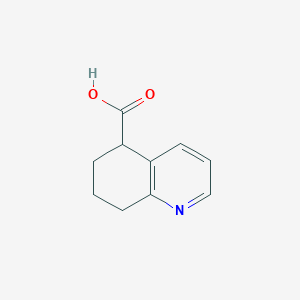![molecular formula C15H19NO5 B13532669 2-(3-{[(Benzyloxy)carbonyl]amino}oxan-3-yl)acetic acid](/img/structure/B13532669.png)
2-(3-{[(Benzyloxy)carbonyl]amino}oxan-3-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-{[(Benzyloxy)carbonyl]amino}oxan-3-yl)acetic acid is a synthetic organic compound with the molecular formula C14H17NO5 It is characterized by the presence of a benzyloxycarbonyl group, an oxan-3-yl moiety, and an acetic acid functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-{[(Benzyloxy)carbonyl]amino}oxan-3-yl)acetic acid typically involves the protection of amino acids and subsequent functional group transformations. One common method involves the reaction of Nα-Cbz-aspartic acid with formaldehyde to form the desired compound . The reaction conditions often include the use of pentafluorophenyl esters and high-temperature NMR experiments to ensure the correct structure assignment of the products .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimized reaction conditions for large-scale production. The use of protective groups and selective reactions is crucial to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-{[(Benzyloxy)carbonyl]amino}oxan-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert electron-withdrawing groups into electron-donating groups.
Substitution: Nucleophilic substitution reactions at the benzylic position are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions include benzoic acid derivatives, reduced amines, and substituted benzyl compounds.
Applications De Recherche Scientifique
2-(3-{[(Benzyloxy)carbonyl]amino}oxan-3-yl)acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of β-branched peptide derivatives of aspartic acid.
Biology: The compound’s derivatives are explored for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in drug development.
Industry: It is utilized in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(3-{[(Benzyloxy)carbonyl]amino}oxan-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group provides protection to the amino acid moiety, allowing selective reactions to occur at other functional groups. This protection is crucial for the synthesis of complex molecules and peptides .
Comparaison Avec Des Composés Similaires
Similar Compounds
(5-Oxooxazolidin-4-yl)acetic acid derivatives: These compounds are used for the protection of the α-carboxyl group of aspartic acid.
Benzyloxycarbonyl-protected amino acids: These are commonly used in peptide synthesis and share similar protective group chemistry.
Uniqueness
2-(3-{[(Benzyloxy)carbonyl]amino}oxan-3-yl)acetic acid is unique due to its specific combination of functional groups, which allows for selective reactions and the synthesis of complex molecules. Its ability to protect the amino acid moiety while allowing other reactions to occur makes it valuable in synthetic chemistry.
Propriétés
Formule moléculaire |
C15H19NO5 |
|---|---|
Poids moléculaire |
293.31 g/mol |
Nom IUPAC |
2-[3-(phenylmethoxycarbonylamino)oxan-3-yl]acetic acid |
InChI |
InChI=1S/C15H19NO5/c17-13(18)9-15(7-4-8-20-11-15)16-14(19)21-10-12-5-2-1-3-6-12/h1-3,5-6H,4,7-11H2,(H,16,19)(H,17,18) |
Clé InChI |
IKJSNSHXVOUGJU-UHFFFAOYSA-N |
SMILES canonique |
C1CC(COC1)(CC(=O)O)NC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


aminehydrochloride](/img/structure/B13532586.png)
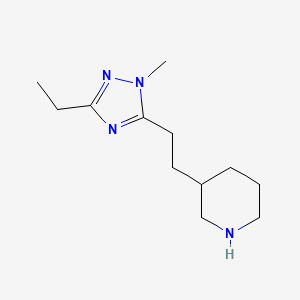
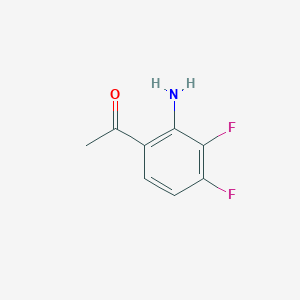
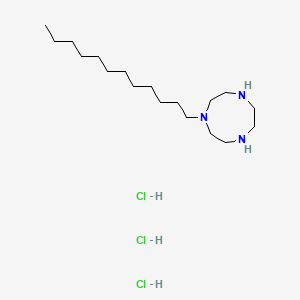
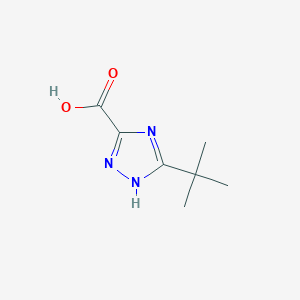
![Tert-butyl 2-[2-(aminomethyl)cyclopropyl]piperidine-1-carboxylate](/img/structure/B13532609.png)
![2-[(1S)-1-aminoethyl]-1,3-oxazole-4-carboxylicacidhydrochloride](/img/structure/B13532615.png)
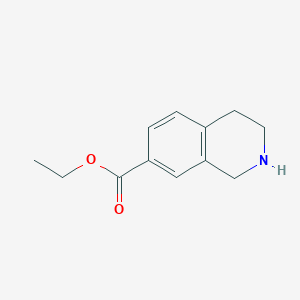
![(2R)-2-[3,5-bis(trifluoromethyl)phenyl]oxirane](/img/structure/B13532622.png)

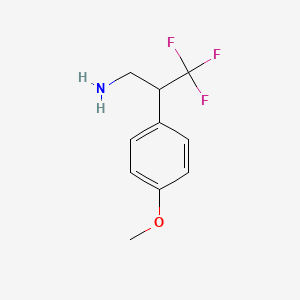
![2-(2-{[(Tert-butoxy)carbonyl]amino}-5-fluorophenyl)acetic acid](/img/structure/B13532648.png)
